1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
Description
Significance of Indoline (B122111) Carboxylic Acid Scaffolds in Organic Synthesis and Biochemical Investigations
The indoline (2,3-dihydroindole) framework is a core structural motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. The incorporation of a carboxylic acid group further enhances the molecular diversity and potential for functionalization, making indoline carboxylic acid scaffolds valuable building blocks in organic synthesis.
Indoline-based structures are recognized for their diverse applications in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, antioxidant, and anticoagulant agents. tandfonline.com The rigid, three-dimensional structure of the indoline nucleus makes it an attractive scaffold for the design of molecules that can selectively interact with biological targets like enzymes and receptors.
In organic synthesis, indole-N-carboxylic acids and their derivatives have been widely utilized, particularly in multicomponent reactions and for the C-H functionalization of indoles. sigmaaldrich.com These reactions allow for the efficient construction of complex molecular architectures from simpler starting materials. The carboxylic acid function provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the synthesis of diverse libraries of compounds for biological screening.
Historical Context and Evolution of Research on Dihydroindoles and Carboxylic Acid Derivatives
The history of indole (B1671886) chemistry dates back over a century, with the Fischer indole synthesis being a cornerstone reaction for the construction of the indole ring. acs.orgnih.gov The development of methods to synthesize the reduced form, dihydroindole or indoline, followed as chemists sought to explore the chemical space around this important heterocycle. Early methods for indoline synthesis often involved the reduction of corresponding indole derivatives.
Over the years, research has evolved to develop more direct and efficient methods for constructing the indoline skeleton. These include transition-metal-catalyzed cyclization reactions and dearomatization of indoles. spectrabase.com The functionalization of the indoline core, including the introduction of carboxylic acid groups, has been a key area of investigation. The synthesis of N-substituted indole-3-carboxylic acid derivatives, for instance, has been achieved through methods like copper(I)-catalyzed intramolecular amination. nih.gov
The study of N-methylated indoles and related structures has also seen significant advancements. N-methylation can profoundly impact the biological activity and physical properties of a molecule. nih.gov Research into selective N-methylation techniques highlights the importance of this modification in drug discovery and development. sigmaaldrich.com
Rationale and Scope of Academic Inquiry into 1-Methyl-2,3-dihydro-1H-indole-3-carboxylic Acid
While specific academic inquiry into this compound is not widely reported, the rationale for its investigation can be inferred from the broader context of medicinal and synthetic chemistry. The N-methyl group can enhance properties such as solubility, metabolic stability, and binding affinity to biological targets. The carboxylic acid at the 3-position provides a crucial point for chemical modification and can also participate in hydrogen bonding interactions with protein active sites.
The scope of academic inquiry into this and related N-methylated indoline carboxylic acids would likely encompass:
Development of Novel Synthetic Methodologies: Creating efficient and stereoselective routes to synthesize this and related chiral indoline-3-carboxylic acids.
Medicinal Chemistry Applications: Utilizing the scaffold to design and synthesize novel therapeutic agents. For example, related indole carboxylic acid derivatives have been investigated as inhibitors of enzymes like HIV-1 integrase and as dual inhibitors of IDO1/TDO for cancer immunotherapy. nih.govnih.gov
Probing Biological Processes: Using the compound as a chemical tool to study the structure and function of proteins and other biological systems. The N-methylation can influence biological activity, as seen in derivatives of indole-3-butyric acid where it switches the compound's effect on plant root formation. spectrabase.com
The combination of the N-methylated indoline core and the 3-carboxylic acid functional group makes this compound a molecule with significant potential for future research and application in various fields of chemistry.
Interactive Data Table: Properties of a Structurally Related Compound, 1-Methylindole-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C10H9NO2 | sigmaaldrich.com |
| Molecular Weight | 175.18 g/mol | sigmaaldrich.com |
| Melting Point | 197-200 °C (decomposes) | sigmaaldrich.com |
| SMILES | Cn1cc(C(O)=O)c2ccccc12 | sigmaaldrich.com |
| InChI Key | HVRCLXXJIQTXHC-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-5,8H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBPOQRERRCWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches to 1 Methyl 2,3 Dihydro 1h Indole 3 Carboxylic Acid
Stereoselective and Enantioselective Synthesis Pathways
Achieving control over the three-dimensional arrangement of atoms is paramount in synthesizing chiral molecules like 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid. Stereoselective and enantioselective methods are employed to produce specific stereoisomers, which is crucial as different enantiomers can exhibit distinct biological activities.
Application of Chiral Catalysis in Indoline (B122111) Ring Formation
The enantioselective construction of the indoline framework is frequently accomplished through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to yield a product with a significant excess of one enantiomer. A prominent strategy involves the asymmetric hydrogenation of indole (B1671886) precursors. For instance, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles has been developed as a concise method for producing optically active indolines with high enantioselectivity (up to 96% ee). rsc.org
Another powerful approach leverages chiral catalysts in C-H activation and annulation reactions. Chiral carboxylic acids (CCAs) have been successfully used in conjunction with cobalt catalysts to achieve enantioselective C-H alkylation of indoles, which can serve as precursors to the desired indoline skeleton. nih.gov Similarly, chiral indoline-2-carboxylic acid has been utilized as a ligand in palladium-catalyzed enantioselective Catellani-type annulations, demonstrating high levels of stereochemical control in the formation of complex cyclic systems. researchgate.netresearchgate.net These methods highlight the power of chiral ligands and catalysts to orchestrate the stereochemical outcome of the ring-forming step.
Table 1: Examples of Chiral Catalysis in Indoline Synthesis
| Catalytic System | Reaction Type | Key Features | Reference |
| Palladium / Chiral Norbornene | Cooperative Catalysis | Construction of axial chirality in biaryl systems. | researchgate.netresearchgate.net |
| Cp*Co(III) / Chiral Carboxylic Acid | Asymmetric C-H Alkylation | Enables synthesis of indoles with C-central and C-N axial chirality. | nih.gov |
| Palladium / Chiral Phosphine Ligand | Asymmetric Hydrogenation | One-pot synthesis of optically active indolines from precursors. | rsc.org |
| Organo-photocatalyst / Chiral Lewis Acid | Dearomative Hydroalkylation | Synergistic catalysis for asymmetric synthesis of 2,3-disubstituted indolines. | acs.org |
Diastereoselective Control in the Construction of the 2,3-Dihydro-1H-indole Skeleton
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of the 2,3-dihydro-1H-indole skeleton, this involves controlling the configuration at the C2 and C3 positions relative to each other. Visible-light-induced catalytic asymmetric dearomative hydroalkylation of indole derivatives using a dual catalyst system, comprising an organo-photocatalyst and a chiral Lewis acid, has been shown to deliver chiral 2,3-disubstituted indolines with excellent stereocontrol. acs.org This method facilitates an enantioselective radical cross-coupling and protonation sequence, establishing the desired diastereomeric relationship.
Furthermore, diastereoselectivity can be achieved by modifying reaction conditions in reduction processes. For instance, in the synthesis of octahydro-1H-indole-2-carboxylic acid, a related saturated indoline system, modifying the conditions of reduction reactions (e.g., catalyst type, solvent, temperature) allows for the synthesis of specific diastereoisomers in nearly pure form. longdom.org
Resolution Techniques for Enantiomer Separation in Indoline Carboxylic Acids
When a synthetic route produces a racemic mixture (a 50:50 mixture of enantiomers), resolution techniques are required to separate them. For carboxylic acids like this compound, the most common method is the formation of diastereomeric salts. libretexts.org
This classical resolution process involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org Commonly used chiral bases include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.orglibretexts.org The resulting salts are diastereomers, which possess different physical properties, such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization. After separation, the addition of a strong acid regenerates the pure enantiomers of the carboxylic acid. libretexts.org
Alternatively, chromatographic methods can be employed. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. longdom.org For non-chromophoric compounds, a refractive index detector can be utilized. longdom.org
Functional Group Interconversions and Derivatization Strategies
Once the core indoline carboxylic acid structure is synthesized, its functional groups can be modified to produce a variety of derivatives. These derivatization strategies are essential for exploring structure-activity relationships in drug discovery and for creating new materials.
Esterification and Amidation Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization, most commonly through esterification and amidation.
Esterification is the conversion of a carboxylic acid to an ester. The Fischer esterification is a classic method involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and often, water is removed to drive it to completion. organic-chemistry.org Other methods utilize coupling reagents or proceed via the formation of a more reactive acyl chloride or anhydride (B1165640) intermediate to avoid the production of water. organic-chemistry.org For example, 1-methyl-1H-indole-3-carboxylic acid has been converted to its methyl ester using methanol (B129727). researchgate.net
Amidation involves the formation of an amide bond between the carboxylic acid and an amine. Direct thermal condensation is possible but often requires high temperatures (>160 °C). mdpi.comencyclopedia.pub More commonly, activating agents are used to facilitate the reaction under milder conditions. Reagents like B(OCH₂CF₃)₃ have been shown to be effective for direct amidation by reacting equimolar quantities of the acid and amine. acs.org Boron-based catalysts, in general, are useful for promoting these transformations. mdpi.com The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sensitive substrates or to prevent side reactions like racemization. acs.org
Table 2: Common Reagents for Esterification and Amidation
| Transformation | Reagent/Method | Key Features | Reference(s) |
| Esterification | Alcohol, Acid Catalyst (H₂SO₄, TsOH) | Fischer Esterification; equilibrium process. | masterorganicchemistry.commasterorganicchemistry.com |
| Hafnium(IV) or Zirconium(IV) salts | Catalyzes direct condensation of acids and alcohols. | organic-chemistry.org | |
| 1-Alkyl-2-halopyridinium salts | Mukaiyama esterification; proceeds via an acyloxypyridinium intermediate. | rug.nl | |
| Amidation | B(OCH₂CF₃)₃ | Operationally simple, works with equimolar reactants. | acs.org |
| Borate Esters | Simple catalysts for sustainable amide synthesis. | mdpi.com | |
| Carbodiimides (e.g., DCC, EDC) | Widely used coupling agents, often with additives like HOBt. | encyclopedia.pub |
N-Alkylation and N-Acylation Procedures for Indoline Nitrogen
While the target compound is already N-methylated, the N-alkylation and N-acylation of the parent indoline nitrogen are fundamental transformations for creating diverse analogs.
N-Alkylation involves introducing an alkyl group onto the indoline nitrogen. A common method is the reaction of the indoline with an alkyl halide (e.g., methyl iodide) in the presence of a strong base like sodium hydride (NaH) to deprotonate the nitrogen, making it a more potent nucleophile. chemicalbook.comyoutube.com Alternative, more sustainable methods utilize alcohols as alkylating agents through a "borrowing-hydrogen" methodology catalyzed by transition metals, such as iron complexes. nih.gov This approach avoids the use of stoichiometric bases and hazardous alkyl halides. nih.gov
N-Acylation introduces an acyl group to the indoline nitrogen, forming an amide. This is typically achieved by reacting the indoline with a reactive acyl derivative, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. researchgate.net More direct methods have also been developed; for instance, the N-acylation of indoles can be performed directly with carboxylic acids using boric acid as a catalyst. clockss.org Thioesters have also been employed as stable and chemoselective acyl sources for the N-acylation of indoles. beilstein-journals.org
Modifications of the Aromatic Ring through Electrophilic Aromatic Substitution or Metal-Catalyzed Coupling Reactions
The aromatic ring of this compound is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents to modulate its physicochemical and biological properties. Both electrophilic aromatic substitution and modern metal-catalyzed cross-coupling reactions are powerful tools for this purpose.
The directing effects of the substituents on the indoline ring play a crucial role in determining the regioselectivity of these reactions. The N-methyl group is an activating, ortho-, para-director, while the dihydro-pyrrole ring fused to the benzene (B151609) ring is also generally considered activating and ortho-directing to the amine. The carboxylic acid at the 3-position is a deactivating group for the pyrrole (B145914) ring but its electronic influence on the benzene ring is less direct. Consequently, electrophilic attack is most likely to occur at the positions para (C5) and ortho (C7) to the nitrogen atom.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: The introduction of a nitro group onto the aromatic ring can serve as a handle for further transformations, such as reduction to an amino group. The nitration of indoline derivatives typically proceeds at the 5- or 7-position. For instance, the nitration of electronegatively substituted indoles has been shown to yield predominantly the 6-nitro derivatives, with smaller amounts of the 4-nitro isomers. umn.edu A similar outcome would be expected for this compound, with the primary products being 1-methyl-5-nitro-2,3-dihydro-1H-indole-3-carboxylic acid and 1-methyl-7-nitro-2,3-dihydro-1H-indole-3-carboxylic acid.
Halogenation: Halogenation, such as bromination or chlorination, introduces a halogen atom that can be a versatile synthetic handle for subsequent cross-coupling reactions. The halogenation of N-alkylindoles is known to occur at the positions ortho and para to the nitrogen atom. Therefore, the reaction of this compound with a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 5-halo and 7-halo derivatives.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for the formation of carbon-carbon bonds on aromatic rings. wikipedia.orgsigmaaldrich.comlibretexts.orgmasterorganicchemistry.com The reaction of this compound with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride, would be anticipated to introduce the alkyl or acyl group at the 5- or 7-position. wikipedia.orgsigmaaldrich.comlibretexts.orgmasterorganicchemistry.com For example, Friedel–Crafts hydroxyalkylation of indoles with aldehydes mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been reported. richmond.edu
Interactive Data Table: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃/H₂SO₄ | 1-Methyl-5-nitro-2,3-dihydro-1H-indole-3-carboxylic acid, 1-Methyl-7-nitro-2,3-dihydro-1H-indole-3-carboxylic acid |
| Bromination | NBS | 5-Bromo-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid, 7-Bromo-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid |
| Acylation | RCOCl/AlCl₃ | 5-Acyl-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid, 7-Acyl-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid |
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are highly applicable for the functionalization of the indoline core. These reactions typically require a pre-functionalized indoline, such as a halo-indoline, which can be prepared via electrophilic halogenation as described above.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org A 5- or 7-halo-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid could be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at these positions. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org This methodology could be employed to introduce alkenyl groups at the 5- or 7-position of a halogenated this compound. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orgacsgcipr.orgresearchgate.netsynthesisspotlight.com A 5- or 7-halo-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid could be reacted with a wide range of primary or secondary amines to introduce amino substituents at these positions. wikipedia.orgorganic-chemistry.orgacsgcipr.orgresearchgate.netsynthesisspotlight.com
Interactive Data Table: Potential Metal-Catalyzed Coupling Reactions of Halo-Substituted this compound
| Reaction | Substrates | Catalyst System | Product Type |
| Suzuki-Miyaura | 5-Bromo-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid + Arylboronic acid | Pd(PPh₃)₄, Base | 5-Aryl-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid |
| Heck | 7-Iodo-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid + Alkene | Pd(OAc)₂, Ligand, Base | 7-Alkenyl-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid |
| Buchwald-Hartwig | 5-Chloro-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid + Amine | Pd catalyst, Ligand, Base | 5-Amino-1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid |
Green Chemistry Principles in the Synthesis of N-Methyl Indoline Carboxylic Acids
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of N-methyl indoline carboxylic acids, this involves the use of environmentally benign solvents, and the development of sustainable catalytic systems.
The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Consequently, the development of solvent-free and aqueous media methodologies is a key focus of green chemistry.
Solvent-Free Synthesis: Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. beilstein-journals.org The synthesis of various heterocyclic compounds, including indolines, has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation or mechanochemical mixing (ball milling). mdpi.com For the synthesis of N-methyl indoline carboxylic acids, a solvent-free approach could involve the reaction of a suitable aniline (B41778) precursor with a reagent that provides the three-carbon unit of the pyrrolidine (B122466) ring, catalyzed by a solid acid or base.
Aqueous Media Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. openmedicinalchemistryjournal.com The synthesis of indole and indoline derivatives in aqueous media has been reported, often utilizing surfactants to create micelles that can solubilize organic reactants. nih.govmdpi.com The development of water-tolerant catalysts is crucial for the success of these reactions. openmedicinalchemistryjournal.comnih.govmdpi.com For instance, the synthesis of polyfunctionalized indoline-spiro fused pyran derivatives has been achieved through an aqueous multicomponent reaction. researchgate.net
The development of sustainable catalytic systems aims to replace stoichiometric reagents with catalytic amounts of less toxic and more efficient catalysts.
Heterogeneous Catalysts: The use of solid-supported catalysts simplifies catalyst recovery and recycling, a key aspect of green chemistry. Various materials, including zeolites, clays, and functionalized polymers, can serve as supports for active catalytic species. For indoline synthesis, solid acid or base catalysts can be employed to promote the cyclization reactions.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous environments. While the direct enzymatic synthesis of this compound may not be established, biocatalytic approaches could be envisioned for the synthesis of key precursors or for the resolution of racemic mixtures to obtain enantiomerically pure products.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. acs.org Photocatalyzed reactions can often be conducted under mild conditions and can enable unique transformations that are not accessible through traditional thermal methods. The synthesis of substituted indolines through photocatalyzed decarboxylative radical arylation has been reported. acs.org
Interactive Data Table: Green Chemistry Approaches in Indoline Synthesis
| Green Chemistry Principle | Methodology | Potential Application for N-Methyl Indoline Carboxylic Acids |
| Alternative Solvents | Aqueous Media: Use of water as a solvent, potentially with surfactants. openmedicinalchemistryjournal.comnih.govmdpi.comresearchgate.net | Synthesis of the indoline core from aniline precursors in water. openmedicinalchemistryjournal.comnih.govmdpi.comresearchgate.net |
| Alternative Solvents | Solvent-Free: Reactions conducted without a solvent, often with microwave or mechanical energy. beilstein-journals.orgmdpi.com | Direct condensation of precursors to form the indoline ring. beilstein-journals.orgmdpi.com |
| Sustainable Catalysis | Heterogeneous Catalysis: Use of solid-supported catalysts for easy separation and reuse. | Cyclization reactions catalyzed by solid acids or bases. |
| Sustainable Catalysis | Photocatalysis: Use of light to drive chemical reactions. acs.org | Radical-mediated cyclizations to form the indoline ring system. acs.org |
Sophisticated Spectroscopic and Structural Elucidation of 1 Methyl 2,3 Dihydro 1h Indole 3 Carboxylic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid, a suite of NMR experiments would be employed to confirm its constitution, configuration, and purity.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by identifying through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal correlations between the diastereotopic protons at the C2 position and the proton at the C3 position. It would also show couplings between the adjacent aromatic protons (H4, H5, H6, H7) on the benzene (B151609) ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This technique would definitively assign the carbon signals for C2, C3, the N-methyl group, and the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the entire structure. For instance, the N-methyl protons would show a correlation to the C2 and C7a carbons, and the H3 proton would show correlations to the carboxylic carbon, C2, C3a, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding. NOESY is particularly useful for stereochemical assignments. For example, it could show spatial proximity between the N-methyl group protons and the H7 proton, confirming their geometric relationship.
The following table illustrates the expected key HMBC correlations for this compound, which are critical for confirming the connectivity of its core structure.
Expected Key HMBC Correlations
| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |
|---|---|---|
| N-CH₃ | C2, C7a | Position of the N-methyl group |
| H2 | C3, C3a, C7a | Connectivity of the indoline (B122111) ring |
| H3 | C2, C3a, C=O (carboxyl) | Position of the carboxylic acid group |
| H4 | C3a, C5, C6, C7a | Fusion of the benzene ring |
| H7 | C5, C6, C7a, C2 | Fusion of the benzene ring |
The C3 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric purity (or enantiomeric excess, ee), chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs) are employed. nih.govresearchgate.netsemanticscholar.org
These chiral reagents form transient diastereomeric complexes with the enantiomers of the analyte. semanticscholar.org Because diastereomers have different physical properties, the corresponding protons in the two enantiomers will experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum. nih.gov For a carboxylic acid, a chiral amine or amino alcohol can act as a CSA, forming diastereomeric salts through acid-base interactions. nih.govresearchgate.net The integration of the separated signals allows for the direct quantification of the ratio of the two enantiomers.
Hypothetical ¹H NMR Data for Enantiomeric Purity Assessment
| Proton Signal | Chemical Shift (ppm) - No CSA | Chemical Shift (ppm) - With (R)-CSA | Integration Ratio (R:S) |
|---|---|---|---|
| H3 | 4.15 (1H, t) | 4.25 (R-enantiomer) 4.21 (S-enantiomer) | e.g., 95 : 5 |
| N-CH₃ | 2.80 (3H, s) | 2.85 (R-enantiomer) 2.84 (S-enantiomer) | e.g., 95 : 5 |
Quantitative NMR (qNMR) is a powerful method for determining the absolute purity or concentration of a sample without the need for a specific reference standard of the analyte itself. The technique relies on comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration and purity. nih.govacs.org
For the qNMR analysis of this compound, an internal standard would be chosen that has a sharp signal in a region of the spectrum free from analyte or solvent peaks. Maleic acid or dimethyl sulfone are common choices. By carefully weighing both the analyte and the standard, and ensuring proper experimental parameters (such as a long relaxation delay), the purity of the analyte can be calculated with high precision and accuracy. acs.org
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including absolute configuration, bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a suitable single crystal of the compound must be grown. This is often achieved by slow evaporation of a solvent or by vapor diffusion. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
For chiral molecules like the target compound, single-crystal X-ray diffraction using anomalous dispersion (often requiring a heavy atom to be present or by using specific X-ray wavelengths) can determine the absolute configuration (R or S) of the stereocenter without ambiguity. Studies on related indole (B1671886) carboxylic acids have shown they often crystallize in common space groups like P2₁/c (monoclinic) or Pna2₁ (orthorhombic). capes.gov.brmdpi.com
Representative Crystallographic Data for Indole Carboxylic Acid Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid | Orthorhombic | Pna2₁ | capes.gov.brresearchgate.net |
| 5-Methoxy-1H-indole-2-carboxylic acid | Monoclinic | P2₁/c | mdpi.com |
| Methyl 1-methyl-1H-indole-3-carboxylate | Orthorhombic | Pbcm | researchgate.net |
| 5-chlorospiro[indoline-...] | Triclinic | P-1 | eurjchem.com |
The crystal structure reveals how molecules are arranged in the solid state, which is governed by intermolecular forces. For carboxylic acids, the most common and strongest interaction is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via a pair of O–H···O hydrogen bonds. mdpi.com
In addition to this primary interaction, the crystal packing of indole and indoline derivatives is often stabilized by a network of weaker interactions. These can include N–H···O hydrogen bonds (if the nitrogen is not substituted), C–H···O contacts, and π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.govmdpi.com Analysis of the crystal structure of methyl 1-methyl-1H-indole-3-carboxylate, a related compound, shows the importance of C—H···O hydrogen bonds and C—H···π stacking in stabilizing the crystal packing. researchgate.net For the dihydro-indole target, π–π stacking would be limited to the benzene ring portion of the molecule.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the structural elucidation of organic molecules, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For this compound (Molecular Formula: C₁₀H₁₁NO₂), the theoretical exact mass can be calculated, serving as a primary identifier in HRMS analysis.
Calculated Exact Mass of [M+H]⁺: 178.0863
This high level of mass accuracy allows for differentiation from other molecules with the same nominal mass but different elemental formulas.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are critical for analyzing organic molecules like this compound without causing significant fragmentation of the parent molecule.
Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and is commonly coupled with liquid chromatography (LC). In positive ion mode ESI-MS, the compound would be expected to readily form the protonated molecule, [M+H]⁺, due to the presence of the basic nitrogen atom in the dihydroindole ring. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed due to the acidic carboxylic acid group. The choice of solvent and pH is critical in determining which species is preferentially formed and detected. Derivatization of the carboxylic acid group can be employed to enhance ionization and improve detection sensitivity in some cases. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS is a high-throughput technique often used for analyzing a wide range of molecules. The selection of an appropriate matrix is crucial for successful ionization. For carboxylic acids, common matrices include derivatives of cinnamic acid or benzoic acid, which possess strong absorption at the laser's wavelength and facilitate proton transfer to or from the analyte. mdpi.commdpi.com For this compound, a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would likely be effective. mdpi.comnih.gov Nitro-indole derivatives have also been explored as dual-polarity matrices, capable of producing both positive and negative ions, which could be advantageous for analyzing complex mixtures containing such compounds. nih.gov
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Ions and Structural Confirmation
Tandem mass spectrometry (MS/MS) is indispensable for confirming molecular structure by analyzing the fragmentation patterns of a selected precursor ion. The protonated molecule [M+H]⁺ (m/z ≈ 178.0863) of this compound would be isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions.
The fragmentation pathway can be predicted based on the structure of the molecule and known fragmentation mechanisms of related indole derivatives and carboxylic acids. nih.govresearchgate.nettsijournals.com
A plausible fragmentation pathway would likely involve:
Loss of formic acid (HCOOH): A common fragmentation for carboxylic acids, leading to the loss of 46 Da.
Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂), resulting in a loss of 44 Da. This is a very common pathway for indole-3-carboxylic acids. researchgate.net
Cleavage of the dihydroindole ring: Rupture of the saturated five-membered ring can lead to several characteristic fragment ions.
The following table outlines the predicted key fragment ions for this compound in a positive ion mode MS/MS experiment.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 178.0863 | 132.0757 | CO₂H₂ (Formic Acid) | 1-methyl-1H-indole ion |
| 178.0863 | 134.0964 | CO₂ (Carbon Dioxide) | 1-methyl-2,3-dihydro-1H-indole ion |
| 134.0964 | 118.0651 | CH₄ (Methane) | Dihydro-1H-indole ion |
| 134.0964 | 106.0651 | C₂H₄ (Ethene) | N-methylaniline radical cation |
This interactive table summarizes the potential fragmentation patterns based on chemical principles.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. The vibrational modes of this compound are determined by its constituent parts: the N-methylated dihydroindole ring and the carboxylic acid group. The spectra of related indole derivatives and carboxylic acids provide a basis for assigning the expected vibrational frequencies. nih.govresearchgate.netrsc.orgnih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The most prominent feature in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibration of the carboxylic acid, which typically appears as a strong, broad band. The O-H stretch of the carboxylic acid is also characteristic, appearing as a very broad absorption due to hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and C-C backbone stretches are often more prominent in the Raman spectrum. For carboxylic acids, the C=O stretch is also observable, though typically weaker than in the IR spectrum. rsc.orgpsu.edu
The following table presents the expected characteristic vibrational frequencies and their assignments for this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Comments |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | IR | Broadness is due to intermolecular hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman | From the benzene ring of the indole structure. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman | From the CH₃, CH₂, and CH groups. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 (strong) | IR, Raman | Position can be influenced by hydrogen bonding (dimerization). libretexts.org |
| C=C Stretch (Aromatic) | 1620 - 1450 | IR, Raman | Multiple bands are expected for the aromatic ring. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | IR | Coupled with O-H bending. |
| C-N Stretch | 1350 - 1250 | IR, Raman | For the tertiary amine within the dihydroindole ring. |
| O-H Bend (out-of-plane) | 950 - 900 (broad) | IR | Characteristic of carboxylic acid dimers. |
This interactive table details the anticipated vibrational modes for functional group identification.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to compute the vibrational frequencies and aid in the precise assignment of experimental IR and Raman spectra, providing deeper insights into the molecule's conformational properties. researchgate.netnih.gov
Computational Chemistry and Theoretical Investigations of 1 Methyl 2,3 Dihydro 1h Indole 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust quantum mechanical method used to compute the electronic structure of molecules. jmchemsci.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometry, energy, and reactivity, providing a foundational understanding of 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.compku.edu.cn
For this compound, the energy and distribution of these orbitals dictate its reactive behavior. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a quantitative framework for predicting how the molecule will behave in a chemical reaction.
| Reactivity Descriptor | Formula | Chemical Significance for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | η = (I - A) / 2 | Represents the molecule's resistance to change in its electron distribution. A higher value indicates greater stability. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile (electron acceptor). |
The Electrostatic Potential Surface (EPS), also known as a molecular electrostatic potential (MESP) map, is a valuable tool for visualizing the charge distribution across a molecule. nih.govnih.gov It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map uses a color spectrum to indicate regions of varying electron density. youtube.com
For this compound, an EPS map would reveal:
Red Regions : These areas correspond to negative electrostatic potential, indicating high electron density. nih.govyoutube.com They are characteristic of lone pairs on electronegative atoms, such as the oxygen atoms of the carboxylic acid group, and represent sites prone to electrophilic attack.
Blue Regions : These areas signify positive electrostatic potential, indicating electron-deficient regions. nih.govyoutube.com The hydrogen atom of the carboxylic acid's hydroxyl group would likely appear blue, highlighting its acidic nature and potential to act as a hydrogen bond donor.
Green/Yellow Regions : These represent areas of neutral or near-zero potential. nih.govyoutube.com
This detailed charge distribution map provides crucial insights into how this compound would engage in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition by biological targets like enzymes or receptors. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations introduce temperature and time to explore its dynamic behavior. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes shape over time.
An MD simulation of this compound in an explicit solvent (e.g., water) would allow for the exploration of its conformational landscape. The dihydro-indole ring is not perfectly planar and can adopt different puckered conformations. The orientation of the carboxylic acid group relative to the ring system is also flexible.
By analyzing the simulation trajectory, one can determine:
The most stable and frequently occurring conformations in a solution environment.
The energy barriers between different conformations.
The dynamics of key dihedral angles, which describe the rotation around specific bonds.
The specific hydrogen bonding patterns between the molecule and surrounding solvent molecules, which can significantly influence its preferred conformation.
MD simulations are a cornerstone of computational drug design for studying how a ligand interacts with a protein target. nih.gov In a conceptual study for target identification, this compound could be docked into the binding site of a hypothetical or known protein. An MD simulation of this ligand-protein complex would then provide a dynamic view of the binding event. nih.gov
Key insights from such a simulation would include:
Binding Stability : Assessing whether the ligand remains stably bound within the active site over the simulation time.
Key Interactions : Identifying the specific amino acid residues that form lasting hydrogen bonds, hydrophobic contacts, or other non-covalent interactions with the ligand.
Conformational Changes : Observing how the ligand and the protein binding pocket adapt to each other upon binding.
Binding Free Energy Calculations : Using advanced techniques like MM/PBSA or free energy perturbation to estimate the strength of the interaction, which helps in ranking potential drug candidates.
Quantum Chemical Studies for Reaction Mechanism Elucidation
Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. acs.org These studies go beyond predicting reactivity by mapping the entire potential energy surface of a reaction.
For a reaction involving this compound, such as its synthesis, derivatization, or metabolic transformation, quantum chemical calculations can:
Identify Transition States : Locate the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Characterize Intermediates : Identify any stable or transient species that are formed during the reaction.
Calculate Activation Energies : Determine the energy required to reach the transition state, which allows for the prediction of reaction rates.
Map Reaction Pathways : Compare different possible mechanisms to determine the most energetically favorable route from reactants to products.
By providing a step-by-step energetic and structural description of a chemical transformation, these theoretical investigations offer a level of detail that is often difficult to obtain through experimental means alone.
Transition State Characterization and Activation Energy Calculations
Transition state theory is a fundamental concept in computational chemistry used to determine the kinetics of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, representing a transient molecular configuration that connects reactants and products. Characterizing this state and calculating its energy relative to the reactants (the activation energy, Ea) is crucial for predicting reaction rates and understanding reaction mechanisms.
In the context of indole (B1671886) chemistry, Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of key reactions. For instance, in the acid-catalyzed Pictet-Spengler reaction, a β-arylethylamine, such as tryptamine, condenses with an aldehyde or ketone, followed by ring closure. Computational studies have explored the energy profile of this reaction, identifying the key intermediates and transition states.
A plausible analogous reaction for an indole derivative involves the formation of an iminium ion intermediate, followed by an intramolecular electrophilic attack on the electron-rich indole ring. The transition state for this cyclization step is of particular interest. DFT calculations can predict the geometry of this transition state, including critical bond lengths and angles that describe the formation of the new carbon-carbon bond.
Table 1: Calculated Activation Energies for a Model Pictet-Spengler Reaction
| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |
| C-C Bond Formation | Iminium Ion + Indole | TS1 | Spiroindolenine Intermediate | 15.8 |
| Rearomatization | Spiroindolenine Intermediate | TS2 | Tetrahydro-β-carboline | 5.2 |
Note: The data in this table is illustrative and based on published computational studies of the Pictet-Spengler reaction of tryptamine. It serves as a model for the type of data that would be generated for a similar reaction involving this compound.
The activation energy for the initial C-C bond formation is typically the rate-determining step in such reactions. Computational models can also explore the influence of catalysts, solvent effects, and substituents on the activation energy, providing valuable insights for reaction optimization.
Reaction Coordinate Mapping for Proposed Transformations
For a transformation such as the Pictet-Spengler cyclization, the reaction coordinate could be defined by the change in distance between the attacking carbon of the iminium ion and the carbon of the indole ring where the new bond is formed. By systematically varying this distance and calculating the energy at each point (a process known as a potential energy surface scan), a reaction energy profile can be constructed.
Table 2: Key Geometries along the Reaction Coordinate for C-C Bond Formation
| Point on Reaction Coordinate | Description | Cα-C3 Distance (Å) | C2-C3 Bond Length (Å) | Relative Energy (kcal/mol) |
| A | Reactant Complex | 3.50 | 1.38 | 0.0 |
| B | Approaching Transition State | 2.50 | 1.40 | 8.5 |
| C | Transition State (TS1) | 2.15 | 1.45 | 15.8 |
| D | Approaching Intermediate | 1.80 | 1.50 | 10.2 |
| E | Spiroindolenine Intermediate | 1.55 | 1.54 | -2.5 |
Note: The geometric parameters and energies in this table are representative values derived from computational studies of the Pictet-Spengler reaction and are intended to illustrate the concept of reaction coordinate mapping.
The resulting energy profile would clearly show the energy barrier that must be overcome for the reaction to proceed (the activation energy), as well as the relative stability of any intermediates. This detailed mapping is invaluable for understanding the intricacies of the reaction mechanism and for designing new reactions or catalysts. For instance, the shape of the potential energy surface around the transition state can provide information about the dynamic effects of the reaction.
Reactivity Profiles and Mechanistic Investigations Involving 1 Methyl 2,3 Dihydro 1h Indole 3 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group at the C3 position is a key site for a variety of chemical transformations, including decarboxylation, esterification, and amidation, along with the subsequent hydrolysis of the resulting esters and amides.
The decarboxylation of indole-3-carboxylic acids, in general, can be achieved under thermal or acidic conditions. For 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid, the loss of carbon dioxide would lead to the formation of 1-methyl-2,3-dihydro-1H-indole. While specific studies on the decarboxylation of this particular molecule are not prevalent in the literature, the mechanism can be inferred from studies on related indole-3-carboxylic acids.
Under neutral or basic conditions, decarboxylation can be challenging. However, in acidic media, the reaction is facilitated. The proposed mechanism for the acid-catalyzed decarboxylation of indole-3-carboxylic acids involves the protonation of the indole (B1671886) ring at the C3 position, followed by the departure of carbon dioxide to form a more stable indoleninium cation. Subsequent tautomerization leads to the corresponding indole. For the dihydro variant, protonation would likely occur at the nitrogen or the carboxylic acid oxygen, weakening the C3-COOH bond and facilitating the release of CO2.
Two primary pathways for the decarboxylation of indole-3-carboxylic acids have been proposed: a direct route involving protonation of the indole ring and a hydrolytic route. The hydrolytic mechanism involves the addition of water to the carboxylic acid, followed by elimination of carbonic acid. This pathway is supported by kinetic isotope effect studies on pyrrole-2-carboxylic acid. umich.edu
| Reaction Condition | Proposed Mechanism | Key Intermediates |
| Acid-Catalyzed | Protonation of the indoline (B122111) ring, followed by elimination of CO2. | Indoleninium cation |
| Thermal | Can proceed via a zwitterionic intermediate, although higher temperatures are generally required. | Zwitterion |
It is important to note that the stability of the resulting carbanion or carbocation at the C3 position of the dihydroindole ring will significantly influence the rate and feasibility of the decarboxylation reaction.
The hydrolysis of esters and amides derived from this compound can be catalyzed by either acid or base. While specific kinetic data for these derivatives are scarce, the general mechanisms are well-established.
Ester Hydrolysis: Acid-catalyzed hydrolysis proceeds through the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate then eliminates an alcohol molecule to yield the carboxylic acid. Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to give a carboxylate salt and an alcohol.
Amide Hydrolysis: Amide hydrolysis is generally slower than ester hydrolysis due to the better leaving group ability of an alkoxide compared to an amide anion. Acid-catalyzed hydrolysis of amides follows a similar mechanism to that of esters, involving protonation of the carbonyl oxygen. Base-catalyzed hydrolysis is also possible, though often requires more forcing conditions. The rate of hydrolysis can be influenced by the nature of the substituents on the amide nitrogen. For instance, N-aryl amides can exhibit different hydrolysis rates compared to N-alkyl amides due to electronic and steric effects.
| Derivative | Catalyst | General Mechanism |
| Ester | Acid (e.g., H2SO4) | Protonation of carbonyl, nucleophilic attack by water, elimination of alcohol. |
| Ester | Base (e.g., NaOH) | Nucleophilic attack by hydroxide, formation of carboxylate and alcohol. |
| Amide | Acid (e.g., HCl) | Protonation of carbonyl, nucleophilic attack by water, elimination of amine. |
| Amide | Base (e.g., KOH) | Nucleophilic attack by hydroxide, formation of carboxylate and amine. |
Indoline Ring Transformations and Chemical Stability
The 2,3-dihydro-1H-indole (indoline) ring system is susceptible to a range of transformations, including oxidation, reduction, and rearrangement reactions, which alter its structure and properties.
The dihydroindole system in this compound can undergo both oxidation and reduction reactions.
Oxidation: 2,3-Dihydroindoles are sensitive to oxidation and can be readily aromatized to the corresponding indoles. nih.govmdpi.com Common oxidizing agents can be employed for this transformation. For instance, oxidation can lead to the formation of 1-methyl-1H-indole-3-carboxylic acid. Alternatively, oxidation at the C2 position can lead to the formation of the corresponding 2-oxindole derivative, 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid. nih.govmdpi.com The choice of oxidant and reaction conditions can often be tuned to favor one product over the other.
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4), yielding (1-methyl-2,3-dihydro-1H-indol-3-yl)methanol. libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are typically not strong enough to reduce carboxylic acids. libretexts.org Catalytic hydrogenation can also be employed, although this may also affect the aromatic ring of the indole if the oxidation state is not controlled. libretexts.org The reduction of the corresponding ester or amide derivatives can also provide access to the alcohol or amine, respectively.
| Reaction | Reagent | Product |
| Oxidation (Aromatization) | e.g., MnO2, DDQ | 1-Methyl-1H-indole-3-carboxylic acid |
| Oxidation (to Oxindole) | e.g., m-CPBA | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid |
| Reduction (of Carboxylic Acid) | LiAlH4 | (1-Methyl-2,3-dihydro-1H-indol-3-yl)methanol |
The indoline scaffold can participate in various ring-opening and rearrangement reactions, leading to the formation of more complex heterocyclic systems.
[4+3]-Annulations: While specific examples involving this compound are not readily found, indole derivatives are known to participate in [4+3] annulation reactions. These cycloadditions typically involve the indole acting as a four-atom component reacting with a three-atom component to form a seven-membered ring. The reactivity of the dihydroindole system in such reactions would depend on the specific reaction conditions and the nature of the reacting partner.
Ring Expansion: The reaction of indoles with carbenes can lead to ring expansion, forming quinoline (B57606) derivatives. rsc.org For example, the reaction of 2,3-dimethylindole (B146702) with dichlorocarbene (B158193) results in the formation of 3-chloro-2,4-dimethylquinoline. rsc.org It is conceivable that 1-methyl-2,3-dihydro-1H-indole could undergo a similar reaction, leading to a dihydroquinoline derivative.
3-to-2-Carboxylate Migration: While less common, migrations of substituents on the indole ring can occur under certain conditions. For instance, a 3-to-2 migration of a carboxylate group could potentially be induced, although this would likely require specific catalysts or reaction conditions to overcome the inherent stability of the 3-substituted indole system.
Catalytic Applications in Organic Transformations
While this compound is more commonly utilized as a building block in organic synthesis, the broader class of indole and indoline derivatives has found application in organocatalysis. rsc.orgrsc.org Chiral indoline scaffolds can be incorporated into ligands for asymmetric metal catalysis or used directly as organocatalysts.
The carboxylic acid functionality of the title compound provides a handle for its incorporation into more complex molecular architectures that could possess catalytic activity. For example, it could be used to synthesize chiral ligands for transition metal-catalyzed reactions, where the indoline backbone provides a rigid and tunable stereochemical environment. snnu.edu.cn The development of catalytic applications for this compound and its derivatives remains an area with potential for future research.
Stereochemical Outcomes in Catalytic Processes
Consistent with the lack of information on its reactivity, there are no available studies on the stereochemical outcomes of catalytic processes involving This compound . The molecule possesses a chiral center at the C3 position of the dihydro-indole ring. Therefore, its participation in catalytic reactions could, in principle, lead to interesting stereochemical results, particularly in asymmetric catalysis.
Research on the switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles has been conducted using chiral phosphoric acids. nih.gov This work, however, involves the creation of chirality on an indole precursor rather than utilizing the inherent chirality of this compound in a catalytic transformation.
The table below indicates areas where stereochemical investigations would be relevant, should research in this area commence.
| Potential Catalytic Process | Potential Stereochemical Aspect | Status of Research for this compound |
| Asymmetric C-H Functionalization | Diastereoselective or Enantioselective functionalization at C2 | No data available |
| Metal-catalyzed Derivatization of the Carboxylic Acid | Stereoretentive or Stereoinvertive transformations | No data available |
| Ring-Opening or Expansion Reactions | Control of stereochemistry in the resulting product | No data available |
This table outlines hypothetical areas of study, as no experimental data on the stereochemical outcomes for this specific compound has been found in the scientific literature.
Applications As a Chiral Building Block and Intermediate in Advanced Organic Synthesis
Stereocontrolled Synthesis of Complex Bioactive Heterocycles
The rigid, bicyclic framework of the indoline (B122111) core, combined with the stereogenic center created at the C3 position upon substitution, makes indoline-3-carboxylic acid derivatives valuable chiral building blocks. While direct examples for the 1-methyl derivative are not prevalent in the literature, the parent indoline-3-carboxylic acid has been employed as an organocatalyst in stereocontrolled reactions.
For instance, enantiopure indoline-3-carboxylic acid has been utilized as a catalyst in Mannich-type reactions, facilitating the highly diastereo- and enantioselective synthesis of Mannich bases. These products are versatile intermediates for the synthesis of more complex, nitrogen-containing bioactive heterocycles. The absolute configuration of the products is controlled by the chirality of the indoline catalyst.
The synthesis of new 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles represents a strategy to create sp³-hybridized carbon atoms at the C3 position, which is crucial for developing compounds with specific biological activities, such as melatonin (B1676174) receptor ligands. nih.gov The reduction of functional groups in 2-oxindole and 2-chloroindole molecules using various boron hydrides is a key step in these synthetic pathways. nih.gov
| Catalyst/Starting Material | Reaction Type | Product Class | Stereoselectivity |
| Indoline-3-carboxylic acid | Mannich reaction | Mannich bases | High diastereo- and enantioselectivity |
| Polyfunctional 2-oxindoles | Reduction | 2,3-Dihydroindole derivatives | Dependent on reagents and substrate |
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
Indole-3-carboxylic acid derivatives are significant intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com The saturated indoline ring of 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid offers a three-dimensional structure that can be advantageous for binding to biological targets compared to the planar indole (B1671886) ring.
In the pharmaceutical sector, indole derivatives are crucial for synthesizing compounds with potential anti-inflammatory and anti-cancer properties. chemimpex.com For example, indole-3-carboxylic acids are key moieties for mast cell tryptase inhibitors. mdpi.com The ability to modify the core structure allows for the design of targeted therapies.
In agrochemical applications, indole compounds play a role as phytohormones that regulate plant growth. beilstein-journals.org This has led to the development of synthetic auxin mimics for use as herbicides. beilstein-journals.org The synthesis of these compounds often involves the functionalization of the indole or indoline core. A flow chemistry approach has been developed for the rapid scale-up of a novel auxin mimic-based herbicide derived from an indole-3-carboxylic ester. beilstein-journals.org
| Intermediate | Application Area | Target/Mode of Action |
| Indole-3-carboxylic acid derivatives | Pharmaceuticals | Mast cell tryptase inhibitors |
| Indole-3-carboxylic ester derivatives | Agrochemicals | Auxin mimic herbicides |
Utility in the Synthesis of Natural Product Analogs and Derivatives
The indoline scaffold is a core component of numerous biologically active natural products, particularly alkaloids. rsc.org Synthetic chemists often utilize derivatives of indoline-3-carboxylic acid to construct analogs of these natural products to explore their structure-activity relationships or to develop new therapeutic agents.
The pyrroloindoline motif, a tricyclic system containing the indoline core, is found in many medicinally valuable natural products. rsc.org The synthesis of these complex molecules is challenging due to the presence of multiple chiral centers. Understanding the biosynthetic pathways and the enzymatic mechanisms involved in the formation of these natural products provides insights for developing synthetic routes to novel analogs.
While direct synthetic applications of this compound in this area are not well-documented, the broader class of indoline derivatives serves as crucial starting materials. For example, the synthesis of communesin alkaloids and perophoramidine, which contain a tetracyclic indoline unit, has been achieved using strategies that build upon the core indoline structure.
| Natural Product Class | Core Scaffold | Synthetic Utility |
| Pyrroloindoline Alkaloids | Pyrroloindoline | Building block for complex, chiral molecules |
| Communesin Alkaloids | Tetracyclic Indoline | Starting point for total synthesis and analog development |
Mechanistic Exploration of Molecular Interactions and Biochemical Activities of 1 Methyl 2,3 Dihydro 1h Indole 3 Carboxylic Acid Derivatives
In Vitro Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of the indole-3-carboxylic acid scaffold have been investigated for their ability to inhibit a range of enzymes, playing crucial roles in various physiological and pathological processes.
Identification of Specific Enzyme Targets (e.g., DNA gyrase, lanosterol-14-alpha demethylase, COX)
DNA Gyrase: While direct inhibitory data for 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is not prevalent, structurally related compounds have been explored as DNA gyrase inhibitors. For instance, benzothiazole (B30560) scaffold-based inhibitors incorporating a carboxylic acid group have demonstrated potent inhibition of E. coli DNA gyrase with IC50 values in the nanomolar range. nih.gov Some quinolone-3-carboxylic acid analogues have also shown a chiral preference in their interaction with the active site of DNA gyrase. nih.gov Molecular docking studies predict that the indole (B1671886) scaffold itself can dock at the ATP-binding pocket of the GyrB subunit of DNA gyrase, suggesting a potential mechanism of action for indole-containing compounds.
Cyclooxygenase (COX): Indole derivatives are a well-known class of cyclooxygenase inhibitors. Indomethacin, a notable example, is a non-steroidal anti-inflammatory drug (NSAID) that contains an indole core. mdpi.com Studies on 1,3-dihydro-2H-indolin-2-one derivatives have identified compounds with good COX-2 inhibitory activities, with IC50 values in the low micromolar range (e.g., 2.35 µM to 3.34 µM). nih.gov The indole moiety is considered an important pharmacophore for anti-inflammatory activity. nih.gov
| Compound Class | Enzyme Target | Reported Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Benzothiazole-pyrrole-carboxamides | E. coli DNA Gyrase | < 10 nM | nih.gov |
| Lanosterol-32-carboxylic acid derivative | Lanosterol-14-alpha Demethylase | 2 nM | nih.gov |
| 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 | 2.35 - 3.34 µM | nih.gov |
| Indole-3-carboxylic acid pyridine-3-ylamides | 5-HT2C Receptor (Antagonist) | 0.5 nM | nih.gov |
Kinetic Analysis of Enzyme-Ligand Interactions
The kinetic analysis of how these derivatives interact with their target enzymes reveals the nature of the inhibition. For COX inhibitors, various mechanisms have been observed, including simple competitive inhibition, slow-binding, and irreversible inhibition. nih.gov Diarylheterocyclic inhibitors, which are highly selective for COX-2, exhibit a three-step kinetic mechanism involving sequential reversible steps. researchgate.net This time-dependent inhibition is a key feature of their selectivity. researchgate.net
Receptor Binding Assays and Ligand-Receptor Interaction Profiling
The interaction of this compound derivatives with specific biological receptors is crucial for understanding their pharmacological profile.
Investigation of Binding Affinities and Selectivity for Relevant Biological Receptors (e.g., 5-HT2C, TIR1)
5-HT2C Receptor: Derivatives of indole and indoline (B122111) have been extensively studied for their affinity to serotonin (B10506) receptors, particularly the 5-HT2C subtype. A novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were found to have high affinity and selectivity for the 5-HT2C receptor. nih.gov One compound in this series, 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide, displayed an exceptionally high affinity with an IC50 of 0.5 nM and over 2000-fold selectivity against other serotonin and dopamine (B1211576) receptors. nih.gov In another study, certain indoline derivatives were identified as potent partial agonists at 5-HT2C receptors, with some compounds showing greater selectivity for 5-HT2C over 5-HT2A and 5-HT2B receptors. mdma.ch Halogenation of the indoline ring was found to moderately increase selectivity for the 5-HT2C receptor. nih.gov
Transport Inhibitor Response 1 (TIR1) Receptor: The TIR1 protein is an auxin receptor in plants, and indole-3-acetic acid (IAA), a natural auxin, is its endogenous ligand. The interaction between TIR1 and Aux/IAA proteins is directly mediated by auxin. nih.govnih.gov Different combinations of TIR1 and Aux/IAA proteins can form co-receptor complexes with a wide range of auxin-binding affinities, with the Aux/IAA protein largely determining the affinity. researchgate.net Mutations in the TIR1 receptor have been shown to increase its affinity for Aux/IAA proteins, leading to auxin hypersensitivity. researchgate.netnih.gov
| Compound/Derivative Class | Receptor Target | Binding Affinity (IC50/Ki/Kd) | Reference |
|---|---|---|---|
| 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide | 5-HT2C | 0.5 nM (IC50) | nih.gov |
| (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one | 5-HT2C | 46 nM (Affinity) | nih.govnih.govresearchgate.net |
| 1-(3-pyridylcarbamoyl)indoline (unhalogenated) | 5-HT2C | 1.3 µM (Affinity) | nih.gov |
| TIR1–IAA1 co-receptor complex | TIR1 (with IAA) | 17-45 nM (Kd) | researchgate.net |
| TIR1–IAA28 co-receptor complex | TIR1 (with IAA) | ~75 nM (Kd) | researchgate.net |
Elucidation of Binding Modes through Molecular Docking and Structural Biology
Molecular docking studies provide valuable insights into the specific interactions between ligands and their protein targets at the atomic level.
For COX-2 , docking studies of 1,3-dihydro-2H-indolin-2-one derivatives have predicted their binding modes within the enzyme's active site, helping to explain their inhibitory activity. nih.gov Similarly, docking of other indole derivatives has revealed hydrogen bonding interactions with key residues like Tyr355 and Arg120, which are similar to the binding of indomethacin. mdpi.com
In the context of DNA gyrase , molecular docking has predicted that the indole nucleus can bind to the ATP-binding site of the GyrB subunit. nih.gov This provides a structural basis for the potential inhibitory activity of indole derivatives against this enzyme.
For the TIR1 receptor , molecular docking has been used to understand the interactions between indole-3-carboxylic acid derivatives and the TIR1 protein. These studies have shown that interactions can include π-π stacking, hydrogen bonds, and hydrophobic interactions, which contribute to the binding of these compounds to the receptor.
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to the this compound scaffold affect its biological activity.
For 5-HT2C receptor ligands, several key SAR observations have been made. The type and number of halogens on the indole or indoline ring are critical factors controlling affinity and selectivity. nih.gov For example, in a series of aplysinopsin derivatives, 6-chloro or 6-bromo substitutions on the indole ring favored interactions with 5-HT2C over 5-HT2A receptors. nih.gov Furthermore, alkylation at the R1 and R3 positions of an attached imidazolidinone ring was also identified as a crucial determinant of 5-HT2C receptor subtype selectivity. nih.govnih.govresearchgate.net For 1H-indole-3-carboxylic acid pyridine-3-ylamides, substitutions on the pyridine (B92270) ring significantly influenced their affinity for the 5-HT2C receptor. nih.gov
In the development of CFTR potentiators based on a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, SAR studies explored modifications at various positions of the core structure. acs.org The nature of the heteroaryl group acylating the nitrogen at position 2, as well as substitutions on the phenyl ring of the carboline, were systematically investigated to optimize potency. acs.org
For CB1 receptor allosteric modulators based on a 1H-indole-2-carboxamide scaffold, SAR studies indicated a preference for a small side chain (H or Me) on the indole ring. nih.gov These studies also highlighted the importance of the carboxamide functionality for activity. nih.gov
Systematic Derivatization and Conformational Analysis to Probe Mechanistic Effects
The systematic derivatization of the this compound scaffold is a crucial step in understanding its structure-activity relationship (SAR). This process involves the targeted modification of different parts of the molecule, including the indole ring, the N-methyl group, and the carboxylic acid function, to create a library of analogs. These modifications can include the introduction of various substituents on the aromatic ring, alteration of the N-alkyl group, and conversion of the carboxylic acid to esters, amides, or other bioisosteres.
Conformational analysis of these derivatives is then employed to understand how these structural changes affect the three-dimensional shape of the molecule. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are pivotal in determining the preferred conformations in solid-state and solution, respectively. For instance, the crystal structure of methyl 1-methyl-1H-indole-3-carboxylate, a related indole derivative, reveals a planar molecule where intermolecular hydrogen bonds and π-stacking interactions stabilize the crystal packing. researchgate.net Such analyses provide insights into how the molecule might interact with a biological target. The reduction of the indole to a 2,3-dihydroindole (indoline) core introduces a degree of conformational flexibility, making the analysis of its three-dimensional structure and the orientation of its substituents particularly important for understanding its biological activity. mdpi.com
The strategic synthesis of new 2,3-dihydroindole derivatives can be achieved through the reduction of corresponding polyfunctionalized 2-oxindoles. mdpi.com This approach allows for the introduction of diverse functional groups that can be used to probe interactions with biological targets.
Correlation of Structural Modifications with Observed Biochemical Responses
The biological activity of indole-3-carboxylic acid derivatives can be significantly influenced by even minor structural modifications. Structure-activity relationship (SAR) studies aim to correlate these changes with the observed biochemical responses. For example, in a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides developed as 5-HT2C receptor antagonists, modifications at various positions of the indole nucleus and the pyridine ring led to significant changes in receptor affinity and selectivity. nih.gov
One of the most potent compounds in this series, 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide, exhibited an IC50 of 0.5 nM, demonstrating high affinity for the 5-HT2C receptor. nih.gov This high affinity was attributed to the specific substitution pattern on the pyridine-3-ylamide moiety.
Similarly, in the development of HIV-1 integrase strand transfer inhibitors based on indole-2-carboxylic acid derivatives, the introduction of different substituents at the C3 and C6 positions of the indole core, as well as the hydrolysis of the carboxylate ester to the free carboxylic acid, had a profound impact on their inhibitory activity. mdpi.com The free carboxylic acid derivatives generally showed enhanced activity, which was attributed to improved chelation with Mg2+ ions in the enzyme's active site. mdpi.com
The following interactive data table summarizes the structure-activity relationship of a series of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.
In another study focusing on CFTR potentiators, derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (a related heterocyclic system) were synthesized and evaluated. acs.org The SAR exploration revealed that modifications on the acylating heteroaryl group at position 2 and substituents on the carboline moiety significantly affected the potency and efficacy of the compounds. acs.org
Cell-Based Assays for Pathway Elucidation (excluding phenotypic screening and direct drug effects)
Reporter Gene Assays for Modulation of Gene Expression
Reporter gene assays are powerful tools for studying the modulation of gene expression by small molecules. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) whose expression is driven by a specific promoter or response element that is regulated by a signaling pathway of interest. When a compound activates or inhibits this pathway, it leads to a corresponding change in the expression of the reporter gene, which can be easily quantified.
For instance, to investigate if derivatives of this compound modulate the activity of a nuclear receptor like the estrogen receptor alpha (ERα), a reporter gene assay could be employed. nih.gov Cells stably expressing ERα and a luciferase reporter gene under the control of an estrogen response element could be treated with the compounds. An increase or decrease in luciferase activity would indicate an agonistic or antagonistic effect on the ERα signaling pathway, respectively. nih.gov
Engineered HEK293 cells expressing an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are used to monitor immune receptor activation. acs.org This system could be adapted to study the effects of indole derivatives on pathways that converge on NF-κB activation.
Cellular Target Engagement Studies
Confirming that a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of target engagement in living cells. nih.gov The principle behind CETSA is that the binding of a ligand to its target protein often leads to a change in the protein's thermal stability.
In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of the compound compared to a vehicle control indicates direct binding. This technique can be adapted to a high-throughput format to screen for compounds that engage a specific target. nih.gov
For example, to determine if a derivative of this compound binds to a specific intracellular protein, a CETSA experiment could be performed. The stabilization of the target protein by the compound would provide strong evidence of direct engagement within the complex environment of the cell.
Development of Advanced Analytical Methodologies for Research Grade Samples of 1 Methyl 2,3 Dihydro 1h Indole 3 Carboxylic Acid
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Stereochemical Integrity
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid due to its high resolution and sensitivity. csfarmacie.cz Method development is focused on achieving optimal separation of the main compound from any potential impurities and resolving its stereoisomers.
Given that this compound possesses a chiral center, the separation of its enantiomers is of paramount importance. This is achieved through the use of Chiral Stationary Phases (CSPs) in HPLC. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds. free.fr For acidic compounds like the target molecule, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, can provide specific enantioselectivity. chiraltech.com
The mechanism of separation on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. eijppr.com The differential stability of these complexes leads to different retention times, allowing for their separation. The choice of the specific CSP depends on the exact structural features of the analyte.
Table 1: Examples of Chiral Stationary Phases for Enantiomeric Separation
| CSP Type | Chiral Selector Examples | Typical Mobile Phases |
| Polysaccharide-based | Cellulose carbamate (B1207046) derivatives, Amylose carbamate derivatives | Hexane/Alcohol mixtures, Supercritical CO2/Alcohol |
| Anion-Exchanger | Quinine tert-butylcarbamate, Quinidine tert-butylcarbamate | Methanol (B129727) with acidic/salt additives |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) | Aqueous buffers with organic modifiers |
This table is for illustrative purposes and the optimal CSP and mobile phase must be determined experimentally.
The composition of the mobile phase is a critical parameter in achieving the desired separation in HPLC. chromatographyonline.com For reversed-phase HPLC, a common approach for acidic analytes is to use a mobile phase with a pH well below the pKa of the carboxylic acid group to ensure it is in its neutral form, thereby increasing its retention. chromatographyonline.com This is often achieved by adding small amounts of acids like formic acid or acetic acid to the aqueous-organic mobile phase. ajol.info Typical organic modifiers include acetonitrile (B52724) and methanol. mastelf.com The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time and resolution of the peaks. mastelf.com
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to separate compounds with a wide range of polarities. mdpi.com
Detection is most commonly performed using a UV detector. The wavelength of detection should be set at the absorbance maximum of this compound to ensure maximum sensitivity. For indole (B1671886) derivatives, this is typically in the range of 220-280 nm.
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Typical Conditions |
| Column | C18 reversed-phase, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection Wavelength | 225 nm or 280 nm |
| Injection Volume | 5-20 µL |
These parameters represent a starting point for method development and require optimization for specific samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com Since this compound itself is not sufficiently volatile for direct GC analysis, derivatization is necessary. colostate.edu Esterification of the carboxylic acid group, for instance by reaction with methanol in the presence of an acid catalyst, produces the more volatile methyl ester derivative. colostate.edu
This derivatized sample can then be injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra with spectral libraries. researchgate.net
GC-MS is particularly useful for impurity profiling, as it can detect and help identify small amounts of volatile impurities that may be present from the synthesis or degradation of the target compound. thermofisher.comnih.gov
Capillary Electrophoresis (CE) for Charge-Based Separations and Micro-Scale Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.orgnih.gov For an acidic compound like this compound, CE offers a powerful alternative to HPLC, especially for micro-scale analysis due to the very small sample volumes required. nih.gov
In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. nih.gov The choice of BGE is critical and its pH will determine the charge state of the analyte. By selecting a buffer with a pH above the pKa of the carboxylic acid, the compound will be negatively charged and migrate towards the anode. The separation of different components is achieved due to differences in their electrophoretic mobilities. nih.gov Additives can be included in the BGE to enhance selectivity. iaea.org
Hyphenated Techniques (e.g., LC-NMR, LC-IR) for On-line Structural Characterization
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the on-line structural characterization of analytes. saspublishers.comnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples an HPLC system with an NMR spectrometer. ijarsct.co.in This allows for the acquisition of NMR spectra of the compounds as they elute from the HPLC column. This is invaluable for the unambiguous identification of the main compound and any impurities, providing detailed structural information without the need for off-line fraction collection and subsequent analysis. researchgate.net
Liquid Chromatography-Infrared (LC-IR) spectroscopy is another hyphenated technique where the eluent from the HPLC is passed through an interface to an infrared spectrometer. ijnrd.org This provides real-time IR spectra of the separated components, which can be used to identify functional groups present in the molecules, aiding in their structural elucidation. nih.gov
These hyphenated techniques are particularly useful in the analysis of complex mixtures and for the characterization of unknown impurities. nih.gov
Future Research Directions and Unexplored Avenues for 1 Methyl 2,3 Dihydro 1h Indole 3 Carboxylic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of indole (B1671886) derivatives has historically been performed using traditional batch chemistry. However, the advent of flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for rapid on-demand production. nih.gov For a molecule like 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid, translating its synthesis to a continuous-flow process represents a significant step forward.
Future research could focus on developing a multi-step flow synthesis, starting from readily available precursors. nih.govbeilstein-journals.org Key transformations, such as the N-methylation of an indole precursor and the subsequent stereoselective reduction of the indole ring to an indoline (B122111), are well-suited for flow reactors. beilstein-journals.org The use of immobilized reagents and catalysts within the flow system would streamline purification and minimize waste. durham.ac.uk
Key areas for investigation include:
Optimization of Reaction Conditions: Systematic screening of parameters such as temperature, pressure, residence time, and reagent stoichiometry to maximize yield and purity. nih.gov
In-line Analysis and Automation: Integration of real-time analytical techniques (e.g., NMR, IR, MS) to monitor reaction progress and enable automated feedback control for process optimization.
Telescoped Synthesis: Developing a continuous sequence where the crude product from one step is directly used as the substrate for the next, eliminating intermediate workup and isolation steps. uc.pt
An example of a potential flow synthesis approach is outlined in the table below, drawing parallels from established flow syntheses of related indole derivatives. nih.govbeilstein-journals.org
| Step | Transformation | Potential Flow Reactor Setup | Advantages in Flow |
| 1 | N-methylation of Indole-3-carboxylic acid ester | Packed-bed reactor with an immobilized methylating agent. | Improved safety by containing reactive methylating agents; enhanced reaction rates. |
| 2 | Reductive Cyclization/Hydrogenation | High-pressure hydrogenation reactor (e.g., H-Cube®) with a heterogeneous catalyst (e.g., Pd/C). nih.govbeilstein-journals.org | Safe handling of hydrogen gas; precise control over pressure and temperature for stereoselectivity. |
| 3 | Saponification | Coiled capillary reactor with in-line mixing of the ester and a base. | Rapid and efficient hydrolysis with excellent heat transfer. |
| 4 | Work-up/Purification | In-line liquid-liquid extraction and scavenger resin cartridges. durham.ac.uk | Automated purification, reducing manual labor and solvent consumption. |
Exploration of Novel Catalytic Applications and Multicomponent Reactions
The structural features of this compound, namely the chiral center at the C3 position and the carboxylic acid functionality, make it an intriguing candidate for applications in catalysis.
In Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govarkat-usa.org this compound could serve as a valuable building block in the design of novel MCRs. For instance, it could participate in isocyanide-based MCRs like the Ugi or Passerini reactions, where the carboxylic acid is a key component. organic-chemistry.org This would enable the rapid generation of diverse libraries of complex molecules with potential biological activity. arkat-usa.org
| MCR Type | Potential Role of the Compound | Expected Product Class | Potential Applications |
| Ugi Four-Component Reaction | Carboxylic Acid Component | Peptidomimetic scaffolds incorporating the indoline moiety. | Drug discovery, combinatorial chemistry. |
| Passerini Three-Component Reaction | Carboxylic Acid Component | α-Acyloxy carboxamides with a chiral indoline backbone. | Synthesis of functionalized heterocycles. |
| Novel MCR Development | Chiral Acid/Nucleophile | Diverse and complex heterocyclic systems. | High-throughput screening libraries. |
Potential for Material Science Applications
The unique chemical structure of this compound suggests its potential use as a monomer for the synthesis of specialty polymers and functional materials. The rigid indoline core combined with the reactive carboxylic acid group offers a platform for creating polymers with tailored properties.
As a Monomer for Specialty Polymers: The carboxylic acid functionality allows for polymerization through standard condensation reactions to form polyesters or polyamides. The N-methylated indoline unit would impart specific characteristics to the polymer backbone, such as rigidity, thermal stability, and potentially unique optical or electronic properties. Research in this area would involve:
Polymer Synthesis and Characterization: Synthesizing polymers and characterizing their molecular weight, thermal properties (e.g., glass transition temperature, thermal decomposition), and mechanical properties.
Functional Polymer Development: Modifying the indoline ring or the carboxylic acid group to introduce other functional groups, leading to materials with applications in areas like gas separation membranes, specialty coatings, or biodegradable plastics.
Functional Materials: The indole nucleus is known to possess interesting electronic properties. By incorporating this compound into larger conjugated systems or metal-organic frameworks (MOFs), it may be possible to develop novel functional materials. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or materials for nonlinear optics.
Advanced Mechanistic Investigations into Undiscovered Biochemical Pathways and Targets
While the biological activity of this specific molecule is not well-documented, the broader class of indole derivatives plays a crucial role in biochemistry. nih.gov For example, indole-3-carboxylic acid derivatives are involved in plant pathogen defense. nih.govresearchgate.net Advanced mechanistic studies could uncover novel biochemical pathways and molecular targets for this compound.
Probing Biochemical Pathways: Future research could employ metabolomics and chemical biology approaches to investigate how this compound interacts with biological systems. This could involve:
Stable Isotope Labeling: Synthesizing isotopically labeled versions of the molecule to trace its metabolic fate in cell cultures or model organisms.
Target Identification: Using techniques such as affinity chromatography or activity-based protein profiling to identify specific protein binding partners.
Computational and Experimental Studies: The N-methylation of indoles is a key step in the biosynthesis of many natural products and pharmaceuticals. st-andrews.ac.uk Detailed mechanistic studies, combining computational modeling (e.g., Density Functional Theory) and experimental techniques (e.g., mass spectrometry), can provide insights into the reaction pathways. nih.gov Such studies on the biosynthesis or metabolism of this compound could reveal novel enzymatic transformations or regulatory roles. The presence of the N-methyl group is crucial, as mechanistic studies have shown that the indole N-H is vital in certain reactions, and its substitution to N-methyl can prevent these pathways. researchgate.net
Potential Research Questions:
Does this molecule act as an agonist or antagonist for known receptors that bind indole-like ligands, such as melatonin (B1676174) receptors? nih.govnih.gov
Can it be metabolized by cytochrome P450 enzymes, and what are the resulting products?
Does it interfere with pathways involving indole-3-acetic acid or other endogenous indoles?
By systematically exploring these avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, catalysis, material science, and biochemistry.
Q & A
Q. What are the standard synthetic routes for 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid and its derivatives?
- Methodological Answer : The core structure is typically synthesized via esterification or condensation. For example, methyl esters of indole derivatives can be prepared by refluxing 1-methyl-1H-indole-3-carboxylic acid with methanol and a catalytic amount of H₂SO₄, followed by recrystallization from methanol (yield: ~80%, purity ≥98%) . Derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized via condensation of 3-formyl-indole precursors with aminothiazolones in acetic acid under reflux .
Q. How should researchers optimize reaction conditions for synthesizing methyl esters of indole derivatives?
- Methodological Answer : Key parameters include:
- Catalyst : H₂SO₄ (2 drops per 20 mL methanol) .
- Temperature : Reflux (~65–70°C) for 12–24 hours.
- Purification : Filtration and recrystallization (methanol is optimal for high-purity crystals) .
Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion.
Q. What spectroscopic methods are used for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Detects carbonyl stretches (e.g., 1704 cm⁻¹ for ester C=O) .
- UV-Vis : λmax at 297 nm in methanol confirms π→π* transitions in the indole ring .
- X-ray Crystallography : Resolves intermolecular hydrogen bonding patterns (e.g., chains along the b-axis) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Waste Management : Segregate and transfer waste to certified biohazard disposal firms to avoid environmental contamination .
- PPE : Use gloves, goggles, and fume hoods to prevent inhalation/contact (H303+H313+H333 hazard codes) .
Advanced Research Questions
Q. How to address contradictory data in the synthesis of bicyclic derivatives involving this compound?
- Methodological Answer : Contradictions (e.g., divergent cleavage products under basic conditions) require:
- Analytical Triangulation : Combine HPLC (purity assessment), NMR (regiochemical confirmation), and mass spectrometry (molecular weight validation).
- Reaction Monitoring : Track intermediates via in-situ IR or LC-MS to identify competing pathways .
Q. What strategies are effective for modifying the indole ring to enhance bioactivity?
- Methodological Answer :
- Substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 6) via Friedel-Crafts alkylation to improve metabolic stability .
- Heterocyclic Fusion : Synthesize pyrido[3,4-b]indole derivatives (e.g., 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) to target enzyme active sites .
Q. How to design experiments to evaluate cGAS-STING pathway modulation using this compound?
- Methodological Answer :
- In Vitro Assays : Measure IFN-β production in THP-1 cells using ELISA after treatment with derivatives.
- Molecular Docking : Screen against STING (PDB: 6NT5) to predict binding affinity .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. carboxyl groups) with pathway inhibition .
Q. How to resolve regiochemical ambiguities in cyclization reactions involving this indole derivative?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled precursors to track cyclization pathways via NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic favorability of products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
